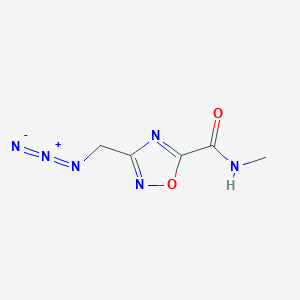
2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride (CM-4-MPT-HCl) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the thiazole family and is a derivative of 1,3-thiazole, a heterocyclic aromatic compound. CM-4-MPT-HCl has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Electrochemical Polymerization
One study focused on the electrochemical oxidative polymerization of a related compound, 2-amino-4-(4-methoxyphenyl)thiazole, highlighting the process's parameters and the characterization of the obtained polymer films. This research contributes to the understanding of polymer synthesis via electrochemical methods, which can have implications for materials science and engineering applications (Sayyah, Kamal, & Abd El-Rehim, 2006).
Synthesis of Organometallic Compounds
Another study explored the synthesis of thiazoloquinazolinaryltellurid, demonstrating the use of asymmetric tellurides in organic reactions. This work sheds light on the synthesis of novel organometallic compounds, offering potential pathways for developing new catalysts or materials (Kut, Kut, Onysko, & Lendel, 2022).
Crystal Structures and Chemical Reactions
Research into the crystal structures and reactions of related thiazole compounds provides insights into their chemical properties and potential applications in materials science. For instance, the study of 2-chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines offers valuable information on molecular interactions and structural characterization (Ma, Chen, Fan, Jia, & Zhang, 2018).
Corrosion Inhibition
Thiazole derivatives have shown potential as corrosion inhibitors for mild steel in acidic media. The investigation into thiazole hydrazones highlights their effectiveness in protecting against corrosion, contributing to the field of materials protection and extending the lifespan of metal components in harsh environments (Chaitra, Mohana, Gurudatt, & Tandon, 2016).
Liquid Crystalline Properties
The study of models and polymers containing thiazolo[5,4-d]thiazole and siloxane flexible spacers revealed their thermotropic liquid crystalline properties. This research is pertinent to the development of new materials for display technologies and other applications where liquid crystalline properties are advantageous (Al-dujaili, Atto, & Al-Kurde, 2001).
Propiedades
IUPAC Name |
2-(chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS.ClH/c1-14-9-4-2-8(3-5-9)10-7-15-11(6-12)13-10;/h2-5,7H,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXHJHBHIGZXKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1443509.png)












